Telmisartan-d3

Übersicht

Beschreibung

Molecular Structure Analysis

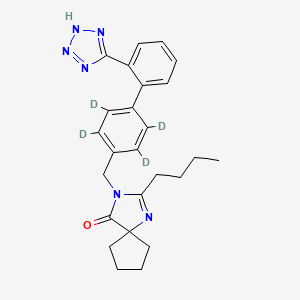

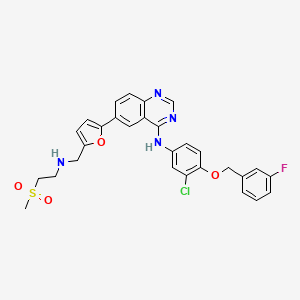

Telmisartan-d3 has a molecular formula of C33H27D3N4O2 . The molecular weight is 517.64 . The structure of Telmisartan has been determined by single-crystal X-ray diffraction and the method of simulated annealing from high-resolution X-ray powder diffraction data .Physical and Chemical Properties Analysis

This compound has a melting point of 262-265°C and is stored at -20°C under an inert atmosphere . It is slightly soluble in DMSO and methanol when heated . The solid-state properties of Telmisartan have been analyzed using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRD) .Wissenschaftliche Forschungsanwendungen

Antitumor Effects on Endometrial Cancer Cells : Telmisartan has shown growth-inhibitory effects on endometrial cancer cells. It induces apoptosis and DNA double-strand breaks, suggesting potential as a therapeutic option for endometrial cancer treatment (Koyama et al., 2014).

Anti-Diabetic Activity via PPARγ-Agonistic Effect : It has partial PPARγ-agonistic effects, which may offer dual benefits for treating diabetes mellitus and hypertension. This highlights its potential as an alternative treatment option in these conditions (Ayza et al., 2020).

Radio Synthesis for Clinical Research : [11C]Telmisartan has been developed for clinical research, offering insights into whole-body pharmacokinetics of telmisartan and the transport function of hepatic OATP1B3 (Iimori et al., 2011).

Nonlinear Pharmacokinetics Analysis : The nonlinear absorption and systemic exposure of telmisartan after oral administration have been analyzed, revealing multi-nonlinear processes in its oral absorption (Minami et al., 2019).

Impact on Cytokine-Induced NF-κB Activation : Telmisartan inhibits cytokine-induced nuclear factor-κB activation in vascular endothelial cells, suggesting anti-inflammatory effects that could benefit hypertensive patients (Nakano et al., 2009).

Inhibition of Tumor Growth in Esophageal Cancer : Telmisartan inhibits cell proliferation and tumor growth in esophageal adenocarcinoma through the AMPKa/mTOR pathway, both in vitro and in vivo (Fujihara et al., 2016).

Reduction of Atrial Arrhythmia Susceptibility : It has been shown to reduce atrial arrhythmia susceptibility in hypertensive rats, suggesting potential benefits in managing arrhythmias (Wang et al., 2015).

Wirkmechanismus

Target of Action

Telmisartan-d3, like Telmisartan, is a selective antagonist of the angiotensin II receptor type 1 (AT1) . The AT1 receptor is a primary target of this compound and plays a crucial role in the regulation of blood pressure .

Mode of Action

This compound binds to the AT1 receptor with high affinity, displacing angiotensin II . This binding inhibits the action of angiotensin II on vascular smooth muscle, leading to a reduction in arterial blood pressure . Recent studies suggest that Telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .

Biochemical Pathways

This compound affects several biochemical pathways. It blocks the vasoconstrictor and aldosterone secretory effects of angiotensin II . It also improves cardiovascular remodeling associated with the production of endothelial nitric oxide synthase (eNOS) through PPAR-γ, inhibits the Rho-kinase pathway, and suppresses oxidative stress . Furthermore, it has been suggested that this compound may interact with the programmed cell death-ligand 1 (PD-L1) protein dimer .

Pharmacokinetics

This compound demonstrates nonlinear pharmacokinetics when orally administered . Its bioavailability ranges from 42–100% . It has a high protein binding rate of over 99.5% and a minimal liver metabolism via glucuronidation . The elimination half-life of Telmisartan is approximately 24 hours, and it is primarily excreted in feces .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the NLRP3 inflammasome and the activation of the PI3K pathway in neural stem cells injured by oxygen-glucose deprivation . It also has potential anti-inflammatory and antitumor effects .

Action Environment

Environmental factors such as process parameters can influence the action of this compound. For instance, the particle size of Telmisartan can be reduced to the nano-range by anti-solvent crystallization, which can affect its solubility and bioavailability . Furthermore, the presence of certain substances, such as albumin, can affect the hepatic uptake of Telmisartan .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Telmisartan-d3 inhibits many biochemical processes involved in the control of the cardiovascular system, such as vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation . It specifically targets the angiotensin II type-1 receptor . Its distinct partial agonist action toward PPAR-γ also imparts anti-inflammatory, antiproliferative, and antioxidant activities .

Cellular Effects

This compound has been shown to markedly suppress the proliferation, migration, and invasion of glioblastoma multiforme (GBM) cell lines . It regulates DNA replication, mismatch repair, and the cell cycle pathway in GBM cells . Furthermore, this compound induced G0/G1 phase arrest and apoptosis .

Molecular Mechanism

This compound’s unique mode of action entails the targeted and enduring inhibition of the angiotensin II type-1 receptor’s reactivity to angiotensin II . In addition to its role as an angiotensin receptor blocker (ARB), this compound exhibits partial agonist activity toward the PPAR-γ . This unique dual activity confers a myriad of additional benefits, including antioxidative, anti-inflammatory, and antiproliferative effects .

Temporal Effects in Laboratory Settings

The pharmacokinetic parameters of this compound showed dose proportionality, with a long terminal half-life of 16 hours . The indirect response pharmacodynamic model estimated the area under the effect curve (AUEC) at three doses .

Dosage Effects in Animal Models

In spontaneously hypertensive rats, this compound was administered at doses of 2, 4, and 8 mg/kg . The pharmacokinetic parameters showed dose proportionality . The IC50 values were calculated at three doses .

Metabolic Pathways

This compound increases eNOS production by stimulation of the PPAR-γ signaling pathway . In addition, this compound inhibits the production of reactive oxygen species via AT1 receptor, which is associated with suppression of NAD(P)H oxidase subunit expression .

Transport and Distribution

This compound has a volume of distribution of approximately 500 liters . It is highly bound to plasma proteins (>99.5%), mainly albumin and alpha 1-acid glycoprotein .

Eigenschaften

IUPAC Name |

2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXLENWKUUMAY-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662199 | |

| Record name | 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189889-44-8 | |

| Record name | 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.